4'-溴-3-(2-甲氧基苯基)丙基苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4'-Bromo-3-(2-methoxyphenyl)propiophenone is a chemical entity that has been the subject of various studies due to its potential applications and interesting chemical properties. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated and methoxyphenyl compounds, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of brominated methoxyphenyl compounds typically involves the reaction of precursor phenols with halogenating agents or acid chlorides. For instance, one study describes the synthesis of a brominated compound by refluxing 4-bromonaphthalen-1-ol with glacial acetic acid in the presence of fused ZnCl2, followed by condensation with 4-methoxybenzaldehyde . Another study reports the synthesis of a brominated methanone by reacting 4-bromophenol with benzoyl chloride . These methods suggest that the synthesis of 4'-Bromo-3-(2-methoxyphenyl)propiophenone could potentially be achieved through similar halogenation and condensation reactions.

Molecular Structure Analysis

The molecular structure of brominated methoxyphenyl compounds has been elucidated using techniques such as X-ray crystallography and spectroscopy. For example, the crystal structure of a related compound was determined to be monoclinic with specific cell parameters . Additionally, density functional theory (DFT) has been used to optimize the geometry of similar compounds, providing insights into their molecular electrostatic potential, Fukui function, and natural bond orbital analyses . These studies indicate that a detailed molecular structure analysis of 4'-Bromo-3-(2-methoxyphenyl)propiophenone would likely reveal important electronic and steric features that influence its reactivity and interactions.

Chemical Reactions Analysis

Brominated methoxyphenyl compounds participate in various chemical reactions, including substitution reactions. For instance, bromination, nitration, and Friedel–Crafts acetylation reactions have been investigated for methoxybenzo[b]thiophene derivatives, leading to substituted products . This suggests that 4'-Bromo-3-(2-methoxyphenyl)propiophenone could also undergo similar electrophilic aromatic substitution reactions, potentially yielding a range of derivatives with different functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated methoxyphenyl compounds have been characterized using spectroscopic methods and by studying their interactions with biological molecules. Spectroscopic characterization provides information on the vibrational and electronic transitions within the molecule . Additionally, the antimicrobial activities of synthesized compounds have been evaluated, indicating potential biological relevance . The non-covalent interactions of these compounds in various solutions have also been analyzed, which could be relevant for understanding the solubility and reactivity of 4'-Bromo-3-(2-methoxyphenyl)propiophenone .

科学研究应用

合成和化学性质

一项研究详细阐述了从红藻类植物海松中合成和表征新型化合物(包括溴苯酚衍生物)的过程。对这些化合物进行了结构和潜在生物活性的分析,尽管它们对几种人类癌细胞系和微生物没有活性。这项研究强调了持续探索天然来源,以期找到在药物化学和药物发现中具有潜在应用的新型化合物 (Zhao等人,2004).

抗氧化和抗癌活性

对来自海松的溴苯酚衍生物的进一步研究已经确定了具有有效抗氧化活性的化合物。这些研究表明,此类化合物可能是开发新型抗氧化剂的有希望的候选者,这些抗氧化剂在食品保鲜、药物和化妆品中具有应用价值,以对抗氧化应激 (Li等人,2011)。此外,还强调了天然溴苯酚的甲基化和乙酰化衍生物的抗氧化和抗癌活性,表明这些化合物对氧化损伤和某些癌症具有治疗潜力 (Dong等人,2022).

新型合成方法

关于通过涉及溴苯酚衍生物的反应合成对映体纯化合物的研究证明了这些化合物在创建具有高纯度和靶向生物活性的药物中的重要性 (Martelli等人,2011)。这一研究领域对于药物开发至关重要,它提供了合成具有特定构型和潜在治疗益处的分子的途径。

属性

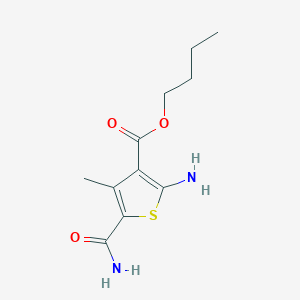

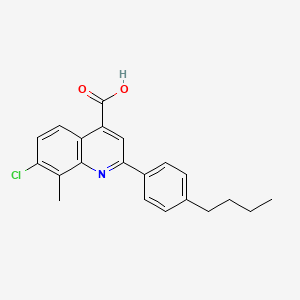

IUPAC Name |

1-(4-bromophenyl)-3-(2-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO2/c1-19-16-5-3-2-4-13(16)8-11-15(18)12-6-9-14(17)10-7-12/h2-7,9-10H,8,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMZGGKWXPUBTIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644173 |

Source

|

| Record name | 1-(4-Bromophenyl)-3-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromo-3-(2-methoxyphenyl)propiophenone | |

CAS RN |

898769-87-4 |

Source

|

| Record name | 1-(4-Bromophenyl)-3-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1292875.png)

![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1292877.png)

![2-Amino-N-(3-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1292893.png)